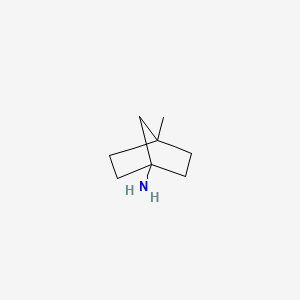

4-Methylnorbornan-1-amine

Description

Contextualization within Bicyclic Amine Chemistry

Bicyclic amines are a class of organic compounds characterized by the presence of two fused rings containing a nitrogen atom. This structural arrangement often results in a constrained geometry, influencing the reactivity and basicity of the amine. Unlike their acyclic counterparts, the nitrogen lone pair in many bicyclic amines may be less accessible, affecting their ability to act as a base or nucleophile. The specific orientation of the amino group in relation to the bicyclic system is a critical determinant of its chemical behavior.

The study of bicyclic amines is crucial for understanding fundamental concepts in stereochemistry and reaction mechanisms. The rigid framework allows for the investigation of how geometric constraints impact chemical transformations. Furthermore, these compounds serve as valuable building blocks in the synthesis of complex molecules with specific three-dimensional arrangements.

Significance of the Norbornane (B1196662) Scaffold in Bridged Systems

The norbornane scaffold, a defining feature of 4-methylnorbornan-1-amine, is a bridged bicyclic hydrocarbon. Its rigid, cage-like structure is of great importance in medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov This rigidity provides a fixed platform for attaching functional groups in a well-defined spatial orientation, which is critical for designing molecules with specific biological activities or material properties.

The norbornane framework is utilized in the development of novel therapeutic agents, including those with anticancer properties. mdpi.comresearchgate.netnih.govresearchgate.net Its unique shape allows for the creation of molecules that can interact with biological targets in a highly specific manner. researchgate.net Moreover, the reactivity of the norbornane system, particularly through reactions like ring-opening metathesis polymerization (ROMP), enables the synthesis of advanced polymers and materials. mdpi.com The incorporation of the norbornane scaffold can also enhance the metabolic stability of drug candidates. nih.govacs.org

Overview of Research Trajectories for Norbornane-based Amines

Research into norbornane-based amines is a dynamic and expanding area. Current investigations are focused on several key aspects, including the development of novel synthetic methodologies, the exploration of their potential as therapeutic agents, and their application in materials science.

Recent synthetic advancements have focused on creating diverse libraries of norbornane-based amines with various substitution patterns. nih.govresearchgate.net These methods often employ photochemical or transition-metal-catalyzed reactions to construct the complex bicyclic core. nih.govresearchgate.netrsc.org A significant area of research is the use of these amines as bioisosteres for other chemical groups, like anilines, in drug design to improve pharmacokinetic properties. nih.govacs.org

In medicinal chemistry, norbornane-based amines are being investigated for their potential as anticancer agents and as components of targeted drug delivery systems. mdpi.comresearchgate.netnih.govresearchgate.net The rigid scaffold allows for precise positioning of pharmacophoric groups to maximize interaction with biological targets. researchgate.net Furthermore, their unique structures are being explored for the development of novel fungicides and other agrochemicals. researchgate.net

The table below provides a summary of key research areas and findings related to norbornane-based amines.

| Research Area | Key Findings and Applications |

| Synthetic Methodologies | Development of photochemical and transition-metal-catalyzed routes to access diverse norbornane amine derivatives. nih.govresearchgate.netrsc.org |

| Medicinal Chemistry | Exploration as anticancer agents and for targeted drug delivery. mdpi.comresearchgate.netnih.govresearchgate.net Use as bioisosteres to improve drug properties. nih.govacs.org |

| Agrochemicals | Investigation as novel fungicides. researchgate.net |

| Materials Science | Use in the synthesis of advanced polymers through reactions like ROMP. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

4-methylbicyclo[2.2.1]heptan-1-amine |

InChI |

InChI=1S/C8H15N/c1-7-2-4-8(9,6-7)5-3-7/h2-6,9H2,1H3 |

InChI Key |

JNXVFDZSPQKSGF-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(C1)(CC2)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 4 Methylnorbornan 1 Amine

Reactivity of the Norbornane (B1196662) Ring System

The norbornane scaffold is a saturated bicyclic hydrocarbon, and its C-H and C-C bonds are generally unreactive towards many reagents under standard conditions. Its reactivity is often unlocked through the generation of highly reactive intermediates such as carbocations or radicals.

Direct electrophilic attack on the C-H bonds of the saturated norbornane ring is energetically unfavorable. Unlike aromatic systems, there are no π-electrons to stabilize the formation of an intermediate. khanacademy.orgyoutube.com However, functionalization can be achieved under conditions that promote radical reactions. The relative strengths of the C-H bonds in the norbornane system determine the likely site of abstraction. Computational and experimental studies on norbornane itself show a trend in bond dissociation enthalpies (BDEs), indicating that some positions are more susceptible to hydrogen abstraction than others. nih.gov

Table 2: Calculated C-H Bond Dissociation Enthalpies (BDEs) in Norbornane (Data from computational studies on the parent norbornane molecule.) nih.gov

| Position | Bond | BDE (kJ/mol) | Relative Reactivity Prediction |

| Bridgehead | C1-H | ~449 | Least reactive |

| Bridge | C7-H | ~439 | Moderately reactive |

| Exo/Endo | C2-H | ~413 | Most reactive |

Based on this data, radical abstraction would most likely occur at the C2/C3 or C5/C6 positions rather than at the bridgehead (C4) or bridge (C7) positions of the 4-Methylnorbornan-1-amine molecule.

The norbornane skeleton is famous for undergoing skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.in This reaction is characteristic of carbocation intermediates within the bicyclic system. chemistnotes.comjk-sci.com If a carbocation were generated on the this compound framework, for instance, through the loss of a leaving group from one of the non-bridgehead carbons, a 1,2-shift of an alkyl group, aryl group, or hydride could occur to form a more stable carbocation. wikipedia.org

The stability of the 2-norbornyl cation is a classic subject of study, with its non-classical, bridged structure contributing to its stability. wikipedia.orgresearchgate.net In the case of this compound, the presence of the methyl group at the C4 bridgehead could influence the pathway of such a rearrangement. For example, if a carbocation were to form at an adjacent position (e.g., C3 or C5), a Wagner-Meerwein shift involving the migration of the C4-methyl group could be envisioned, leading to a rearranged carbon skeleton. These rearrangements are facile and can occur at very low temperatures. lscollege.ac.in

Advanced Mechanistic Investigations

Deeper understanding of the reactivity of complex molecules like this compound comes from advanced mechanistic studies. While specific research on this compound is limited, insights can be drawn from studies on analogous systems.

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for probing reaction mechanisms. For the norbornane system, calculations have been used to determine C-H bond dissociation energies, predict sites of radical attack, and investigate the structures and stabilities of carbocation intermediates like the famed 2-norbornyl cation. nih.govresearchgate.net Such methods could be applied to this compound to model transition states for substitution and rearrangement reactions, clarifying the energetic barriers and predicting product distributions.

Kinetic Analysis: For reactions involving hindered amines, reaction progress kinetic analysis can reveal crucial mechanistic details. acs.org By monitoring the reaction rate's dependence on the concentrations of reactants, catalysts, and additives, the rate-determining step of a catalytic cycle can be identified. For a potential Pd-catalyzed arylation of this compound, such an analysis could determine whether oxidative addition or reductive elimination is the kinetic bottleneck, guiding the rational design of more efficient catalysts. acs.org

Kinetic Studies of Reaction Pathways

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, offering quantitative data on the rates of chemical processes. By systematically varying experimental conditions such as reactant concentrations, temperature, and catalysts, researchers can determine the rate law and activation parameters of a reaction, which in turn shed light on the nature of the transition state and the sequence of elementary steps.

For this compound, kinetic studies could be designed to investigate a variety of reactions, including nucleophilic substitutions, eliminations, and reactions with electrophiles. The rigid, bridged structure of the norbornane framework imposes significant steric constraints and can influence the accessibility of the amine's lone pair of electrons, thereby affecting reaction rates.

Hypothetical Research Findings:

A hypothetical kinetic study might investigate the reaction of this compound with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. By monitoring the disappearance of the reactants or the appearance of the product over time, the rate of the reaction can be determined.

Rate = k[this compound][Methyl Iodide]

The rate constant, k, provides a measure of the reaction's speed. Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. This value represents the minimum energy required for the reaction to occur and offers insights into the energy barrier of the transition state.

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of this compound with Methyl Iodide

| Experiment | [this compound] (mol/L) | [Methyl Iodide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information gained from kinetic studies.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products, providing definitive evidence for or against a proposed reaction mechanism.

In the context of this compound, isotopic labeling could be employed to clarify mechanistic ambiguities. For instance, in an elimination reaction, labeling the hydrogen atoms on the carbon adjacent to the amine group with deuterium (B1214612) could help determine whether the reaction proceeds via an E1 or E2 mechanism. The observation of a kinetic isotope effect, where the deuterated compound reacts at a different rate than the non-deuterated one, can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step.

Another application of isotopic labeling is in mass spectrometry-based quantitative analysis. nih.gov By using a chemically identical but isotopically distinct labeling reagent for different samples, the relative quantities of amine-containing metabolites can be determined with high precision. nih.gov This approach, while not directly elucidating a reaction mechanism, is invaluable for comparative studies of reactivity under different conditions. nih.gov

Hypothetical Research Application:

Consider a hypothetical study on the metabolism of this compound in a biological system. To determine the site of oxidation, a version of the molecule could be synthesized with a ¹³C-labeled methyl group. After administration and extraction of metabolites, mass spectrometry would be used to identify the products containing the ¹³C label. If the methyl group is oxidized to a carboxylic acid, the resulting metabolite would show a corresponding mass shift, confirming the metabolic pathway.

Derivatization Strategies for Structural and Mechanistic Analysis of 4 Methylnorbornan 1 Amine

Covalent Modification for Enhanced Detection and Separation

Due to its molecular structure—a primary aliphatic amine lacking a strong chromophore—4-methylnorbornan-1-amine is challenging to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and can exhibit poor chromatographic behavior. nih.govsigmaaldrich.com Covalent modification through derivatization is a requisite strategy to overcome these limitations by introducing moieties that enhance detectability and improve separation efficiency. thermofisher.comnih.gov

For High-Performance Liquid Chromatography (HPLC) , pre-column derivatization is a widely accepted technique. thermofisher.com This involves reacting the primary amine of this compound with a reagent that attaches a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). This not only allows for highly sensitive UV or fluorescence detection but also tends to increase the hydrophobicity of the molecule, leading to better retention and separation on commonly used reversed-phase columns. thermofisher.com

Common derivatizing agents for this purpose include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. nih.gov This method is fast and sensitive, though the stability of the derivatives can sometimes be a concern. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary amines under mild conditions to form stable, highly fluorescent derivatives, making it a popular choice for amine analysis. thermofisher.comchromforum.org

Dansyl Chloride (DNS-Cl): Forms fluorescent sulfonamide derivatives with primary amines that exhibit large Stokes shifts, which is advantageous for fluorescence detection. thermofisher.comthermofisher.com

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent forms stable, detectable derivatives with primary amines under mild aqueous conditions, with the benefit of producing few by-products. sigmaaldrich.com

For Gas Chromatography (GC) , derivatization is essential to increase the volatility and thermal stability of the amine, preventing peak tailing and decomposition in the hot injector and column. nih.gov Acylation and silylation are the two predominant strategies. Acylation reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine to form a less polar and more volatile amide. nih.gov This also introduces fluorine atoms, making the derivative highly sensitive to an electron capture detector (ECD). acs.org

Table 1: Derivatizing Agents for Enhanced Detection and Separation

| Analytical Method | Reagent Class | Example Reagent | Derivative Formed | Key Advantage |

|---|---|---|---|---|

| HPLC | Fluorogenic | o-Phthalaldehyde (OPA) | Isoindole | Rapid reaction, high fluorescence. nih.gov |

| Fluorogenic | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorenylmethoxycarbonyl (Fmoc) amide | Stable derivative, strong fluorescence. thermofisher.com | |

| Fluorogenic | Dansyl Chloride (DNS-Cl) | Dansyl amide | High quantum yield, large Stokes shift. thermofisher.com | |

| GC | Acylating | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Increased volatility, ECD compatibility. nih.gov |

| Silylating | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine | Increased volatility for GC-MS analysis. |

Functionalization for Spectroscopic Probes

Derivatization can functionalize this compound to act as a probe for various spectroscopic techniques, providing deeper structural insights. While the reagents mentioned for HPLC analysis (e.g., FMOC-Cl, DNS-Cl) act as fluorescent probes jenabioscience.com, other modifications are targeted for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fluorescent Probes: Attaching a fluorescent tag is the most direct way to create a spectroscopic probe. Reagents like NBD chloride (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) and its more reactive counterpart, NBD fluoride, react with the primary amine to yield fluorescent NBD-amine adducts. thermofisher.combiomol.com The fluorescence properties of these adducts are often sensitive to the local environment, which can provide additional information. thermofisher.com Another advanced reagent, 2-[2-(dibenzocarbazole)-ethoxy] ethyl chloroformate (DBCEC-Cl), has been developed to offer superior fluorescence and mass spectrometric response for aliphatic amines. nih.gov

Mass Spectrometry (MS) Probes: Derivatization for MS aims to improve ionization efficiency and control fragmentation. Tagging this compound with a reagent that has a permanent positive charge or a group with very high proton affinity can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry.

NMR Probes: While most NMR derivatization for amines is aimed at chiral analysis (see Section 4.4), attaching a group containing specific NMR-active nuclei, such as ¹⁹F, can be useful. A ¹⁹F nucleus provides a clear spectroscopic window with high sensitivity and no background signals in typical biological or organic samples.

Table 2: Functionalization for Spectroscopic Probes

| Spectroscopy | Reagent Type | Example Reagent | Purpose |

|---|---|---|---|

| Fluorescence | Fluorogenic Label | NBD-Cl | Creates a fluorescent derivative for sensitive detection. biomol.com |

| High-Sensitivity Fluorophore | DBCEC-Cl | Improved fluorescence and MS response. nih.gov | |

| Mass Spectrometry | Ionization Enhancer | (Pyrylium-based reagents) | Adds a fixed positive charge to enhance ESI-MS signal. |

| NMR | NMR-Active Label | (Fluorinated acylating agents) | Introduces a ¹⁹F nucleus for ¹⁹F NMR analysis. |

Regioselective and Chemoselective Derivatization

Chemoselectivity refers to a reagent's preference for one functional group over others. For this compound, the primary amine is the most nucleophilic and reactive site in the molecule. Therefore, derivatization with common electrophilic reagents like acyl chlorides, anhydrides, or isothiocyanates is highly chemoselective. organic-chemistry.org These reagents will react almost exclusively with the amine group, leaving the C-H bonds of the rigid norbornane (B1196662) framework untouched under standard derivatization conditions. Methods have been developed for the highly chemoselective acylation of primary amines with anhydrides, even in the presence of less reactive functional groups like phenols and thiols, often using aqueous media to enhance selectivity. organic-chemistry.org

Regioselectivity , which relates to reacting at a specific position among similar functional groups, is not a factor in the derivatization of the amine function of this compound, as there is only one amine group.

The key takeaway for this molecule is that the high intrinsic reactivity of the primary amine allows for a wide range of derivatization reactions to proceed with excellent chemoselectivity, simplifying the synthesis of specific derivatives without the need for protecting groups on the hydrocarbon skeleton.

Derivatization for Stereochemical Assignment

This compound is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric excess (ee) or the absolute configuration of a sample is crucial. A powerful strategy for this is chiral derivatization. wikipedia.org This involves reacting the racemic or enantiomerically-enriched amine with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA) . chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. chiralpedia.com

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties. This difference allows them to be distinguished and quantified using standard, non-chiral analytical methods. wikipedia.orgchiralpedia.com

Analysis by NMR Spectroscopy: This is a primary method for determining enantiomeric purity after derivatization. acs.orgnih.gov In the presence of a CDA, the resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum. wikipedia.orgnih.gov By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be accurately calculated. researchgate.net Commonly used CDAs for NMR analysis of amines include Mosher's acid chloride (MTPA-Cl), chiral isocyanates, and three-component systems involving boronic acids and chiral diols like BINOL. researchgate.net

Analysis by Chromatography (HPLC & GC): The formed diastereomers can be physically separated on a standard achiral stationary phase. chiralpedia.comresearchgate.net The area of each peak in the chromatogram corresponds to the amount of each diastereomer, and thus the amount of each enantiomer in the original sample. This is known as the indirect method of chiral separation. chiralpedia.com

For HPLC , reagents like Marfey's reagent (FDAA), Nα-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used to create diastereomeric derivatives that are well-resolved on C18 columns. nih.govresearchgate.net

For GC , chiral anhydrides or acyl chlorides are used. The resulting diastereomeric amides often have sufficient volatility differences to be separated on common GC columns.

The prerequisites for a successful chiral derivatization are that the reaction must go to completion to avoid kinetic resolution, and neither the analyte nor the CDA should racemize during the reaction. wikipedia.orgchiralpedia.com

Table 3: Common Chiral Derivatizing Agents (CDAs) for Stereochemical Assignment of Amines

| Analysis Method | Example CDA | Principle |

|---|---|---|

| NMR | Mosher's acid chloride (MTPA-Cl) | Forms diastereomeric amides with distinct ¹H and ¹⁹F NMR signals. |

| (S)-BINOL / 2-formylphenylboronic acid | Forms diastereomeric iminoboronate ester complexes with resolved imine proton signals in ¹H NMR. researchgate.net | |

| HPLC | Marfey's Reagent (FDAA) | Forms diastereomeric adducts separable on achiral reversed-phase columns with strong UV absorbance. nih.gov |

| HPLC | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Creates fluorescent diastereomers separable by HPLC. nih.gov |

Computational and Theoretical Chemistry Investigations of 4 Methylnorbornan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 4-Methylnorbornan-1-amine. These methods provide detailed insights into the molecule's electronic environment, preferred geometries, and the energetic pathways of its reactions.

Electronic Structure Analysis (e.g., DFT studies)

The electronic structure of an amine is central to its nucleophilicity and basicity. For this compound, the nitrogen atom is located at a bridgehead position, which imposes significant geometric constraints. Unlike acyclic amines, the nitrogen in a bridgehead amine is part of a rigid structure that restricts the pyramidal inversion typically observed in amines. This rigidity influences the hybridization of the nitrogen's lone pair of electrons.

Computational studies on analogous bridgehead amines, such as in bicyclo[1.1.1]pentane systems, have shown that despite the geometric constraints that might lead to a more p-character lone pair (and thus potentially lower basicity), the electronic effects of the cage can still result in significant nucleophilicity. nih.gov For this compound, DFT calculations would likely reveal a HOMO (Highest Occupied Molecular Orbital) that is largely localized on the nitrogen's lone pair. The energy of this HOMO is a key indicator of the molecule's ability to act as an electron donor. It is predicted that the HOMO energy of this compound would be comparable to other nucleophilic amines like allylamine (B125299) and benzylamine. nih.gov

Table 1: Predicted Electronic Properties of this compound and Related Amines

| Compound | Predicted HOMO Energy (eV) | Predicted Nucleophilicity (N) |

| This compound | -9.2 to -9.0 | 13.0 - 13.5 |

| 1-Norbornanamine | -9.3 to -9.1 | 13.0 - 13.5 |

| Bicyclo[1.1.1]pentan-1-amine | -9.45 | 13.21 |

| n-Propylamine | -9.51 | 13.75 |

| Aniline | -8.64 | 12.64 |

Data for analogs are sourced from computational studies and used to predict values for this compound. The nucleophilicity scale is based on the energy difference between the HOMO of the amine and the LUMO of its ammonium (B1175870) ion. nih.gov

Conformer Analysis and Energy Minimization

The rigid structure of the norbornane (B1196662) cage significantly limits the conformational freedom of this compound. The primary source of conformational isomerism arises from the rotation of the amino group (-NH2) around the C1-N bond and the rotation of the methyl group at C4.

Transition State Elucidation and Reaction Pathway Modeling

Understanding the reactivity of this compound involves modeling its participation in chemical reactions and elucidating the corresponding transition states. A fundamental reaction for an amine is protonation. Computational methods can model the approach of a proton (or a hydronium ion in a solvent model) to the nitrogen's lone pair and calculate the energy profile of this process.

For more complex reactions, such as nucleophilic substitution where the amine acts as the nucleophile, transition state theory combined with quantum chemical calculations can identify the geometry and energy of the transition state. nih.govnumberanalytics.comnumberanalytics.com This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. The rigid framework of the norbornane might influence the accessibility of the lone pair and thus the activation energy for reactions.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and the energetics of a few molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with a solvent. numberanalytics.comd-nb.info

For this compound, MD simulations could be used to study its behavior in an aqueous solution. These simulations would model the explicit interactions between the amine and surrounding water molecules, including the formation and breaking of hydrogen bonds between the amino group and water. This provides a more realistic picture of the solvation of the amine and its effect on conformational preferences and reactivity. MD simulations can also be used to explore the flexibility of the molecule and the dynamics of the methyl and amino group rotations at different temperatures. numberanalytics.comd-nb.info

Analysis of Strain and Steric Effects on Norbornane Amine Reactivity

The norbornane framework is inherently strained, and this strain can influence the reactivity of its functional groups. The bridgehead position of the amino group in this compound is particularly interesting from a steric and strain perspective. The cage structure protects the amino group from bulky reactants, a classic example of steric hindrance. acs.orgrsc.org

Computational analysis can quantify these steric effects. The steric hindrance around the nitrogen atom can be evaluated by calculating steric descriptors, such as the percentage of buried volume (%VBur). rsc.org This would likely show that the bridgehead amine is sterically more accessible than a tertiary amine like triethylamine, but less accessible than a primary amine on a flexible chain. stackexchange.com

The strain of the norbornane ring system can also affect the stability of reaction intermediates and transition states. For example, in a reaction that involves a change in hybridization at the bridgehead carbon, the inherent strain of the bicyclic system would play a significant role in the reaction energetics.

Prediction of Spectroscopic Parameters (e.g., NMR, XPS)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. rsc.orgnih.govmdpi.com

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govmdpi.com These calculations would be sensitive to the geometry of the molecule, and the predicted shifts for the different protons and carbons in the norbornane cage would provide a detailed fingerprint of the molecule's structure. The predicted chemical shifts for the bridgehead protons and the protons on the methyl-bearing carbon would be of particular interest.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (bridgehead, with -NH2) | 55-60 | - |

| C4 (bridgehead, with -CH3) | 35-40 | 1.8-2.0 |

| Methyl Carbon | 15-20 | 0.9-1.1 |

| Other Cage Carbons | 25-45 | 1.2-1.8 |

| -NH2 | - | 1.0-1.5 (broad) |

These are estimated ranges based on general principles and data for substituted norbornanes. Actual values would require specific DFT calculations. modgraph.co.uk

X-ray Photoelectron Spectroscopy (XPS) is sensitive to the core electron binding energies of atoms, which are influenced by the chemical environment. Theoretical calculations can predict the N1s core electron binding energy for the amino group. This value would be characteristic of a primary amine on a bicyclic scaffold and could be used to distinguish it from other nitrogen-containing functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Methylnorbornan-1-amine, providing detailed information about the chemical environment of each proton and carbon atom. This enables the unambiguous assignment of its structure and the determination of its stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. The hydrogens on carbons adjacent to the electron-withdrawing amine group are expected to be deshielded and appear at a lower field (higher ppm value). libretexts.org The methyl group protons would appear at a higher field (lower ppm value). The rigid bicyclic structure of the norbornane (B1196662) framework leads to distinct chemical shifts for the endo and exo protons. fiveable.me The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the stereochemical relationships between them.

To illustrate, a hypothetical ¹H and ¹³C NMR data table for this compound is presented below. The exact chemical shifts and coupling constants would need to be determined experimentally.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH₂ | ~1.5-2.5 | br s | - |

| CH-N | ~2.8-3.2 | m | - |

| Bridgehead CH | ~2.0-2.4 | m | - |

| CH₂ (endo/exo) | ~1.2-1.9 | m | - |

| CH₃ | ~0.9-1.1 | s | - |

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-N | ~50-60 |

| Bridgehead C | ~40-50 |

| C-CH₃ | ~35-45 |

| CH₂ | ~25-40 |

| CH₃ | ~15-25 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₈H₁₅N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Since it contains one nitrogen atom, the molecular weight will be an odd number, a characteristic feature that aids in its identification. whitman.edu The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. libretexts.org

The fragmentation of this compound under electron ionization (EI) would lead to a series of characteristic fragment ions. The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which results in the formation of a stable iminium ion. libretexts.org The loss of the largest alkyl group is generally favored. whitman.edu

Key fragmentation patterns for this compound could include:

A hypothetical mass spectrometry data table is provided below, illustrating potential key fragments.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 125 | [C₈H₁₅N]⁺ | Molecular Ion (M⁺) |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - NH₂ - H]⁺ | Loss of an amino group and a hydrogen atom |

| 82 | [C₆H₁₀]⁺ | Retro-Diels-Alder type fragmentation of the norbornane ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

In the IR spectrum of this compound, characteristic absorption bands would be observed. The primary amine (-NH₂) group will exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.org A broad N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the norbornane ring will appear just below 3000 cm⁻¹. masterorganicchemistry.com The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While the N-H and C-H stretching vibrations are also active in the Raman spectrum, the symmetric vibrations of the non-polar C-C bonds of the norbornane skeleton, which are often weak in the IR spectrum, will give rise to strong Raman signals.

A table summarizing the expected key vibrational frequencies is presented below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | ~3360 | ~3360 | Medium (IR), Weak (Raman) |

| N-H Stretch (symmetric) | ~3290 | ~3290 | Medium (IR), Weak (Raman) |

| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960 | Strong (IR & Raman) |

| N-H Bend (scissoring) | ~1620 | - | Medium to Strong (IR) |

| C-N Stretch | ~1050 | ~1050 | Medium (IR & Raman) |

| Norbornane Skeleton C-C Stretch | - | ~700-1000 | Weak (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound or a crystalline derivative would be required. The technique would provide highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. fiveable.me

The resulting crystal structure would confirm the bicyclo[2.2.1]heptane framework and the position of the methyl and amine substituents. It would also reveal the stereochemical relationship between the substituents (i.e., whether they are in endo or exo positions relative to the bridged ring system). Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine groups, which govern the solid-state architecture.

A hypothetical data table from an X-ray crystallographic analysis is shown below, highlighting the type of information that would be obtained.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = e.g., 8.5, b = e.g., 10.2, c = e.g., 12.1 |

| C-N Bond Length (Å) | e.g., 1.47 |

| C-C (average) Bond Length (Å) | e.g., 1.54 |

| C-N-H Bond Angle (°) | e.g., 109.5 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is a chiral compound, its enantiomers will interact differently with circularly polarized light, giving rise to a characteristic CD spectrum. The CD spectrum can be used to determine the enantiomeric excess (ee) of a sample and, in some cases, to assign the absolute configuration of the enantiomers by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known configuration. rsc.orgnih.gov

The CD spectrum of this compound would likely show Cotton effects in the UV region corresponding to the electronic transitions of the amine chromophore. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. Induced circular dichroism (ICD) can also be employed, where the chiral amine is complexed with an achiral host molecule, leading to a distinct CD signal that can be used for chiral recognition. acs.org

A hypothetical data table for a CD spectroscopic analysis is provided below.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Transition |

|---|---|---|

| e.g., 210 | e.g., +5000 | n → σ* of the amine group |

| e.g., 195 | e.g., -8000 | σ → σ* of the C-N bond |

Applications of 4 Methylnorbornan 1 Amine As a Synthetic Intermediate and Scaffold

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral auxiliaries, which are temporarily incorporated into a synthetic sequence to control stereochemistry, are indispensable tools in this endeavor. While specific examples detailing the use of 4-Methylnorbornan-1-amine as a chiral auxiliary are not extensively documented in publicly available literature, the broader class of chiral amines derived from natural products and other sources sees widespread application. osi.lvpwr.edu.pl The principle of employing a chiral amine as an auxiliary involves its conversion into an amide or imine, which then directs the stereoselective formation of new chiral centers in subsequent reactions, such as alkylations or aldol (B89426) additions. mdpi.com After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled.

The camphor-derived scaffold, a close structural relative of this compound, has been successfully employed in asymmetric synthesis. For instance, camphor-derived diamines have been converted into thiourea (B124793) organocatalysts that effectively catalyze asymmetric Michael additions. mdpi.com This precedent suggests the potential of this compound and its derivatives to serve as effective chiral controllers in a variety of chemical transformations. The stereochemical information embedded within the 4-methylnorbornane framework can be transferred to a prochiral substrate, guiding the formation of a specific enantiomer.

A general strategy for employing a chiral amine auxiliary is outlined below:

| Step | Description | Key Consideration |

| 1. Auxiliary Attachment | The chiral amine (e.g., this compound) is reacted with a prochiral substrate containing a carboxylic acid or carbonyl group to form a chiral amide or imine. | Efficient and high-yielding reaction to ensure the chiral information is effectively transferred. |

| 2. Stereoselective Reaction | The resulting chiral adduct undergoes a reaction (e.g., enolate alkylation, conjugate addition) where the bulky and stereochemically defined auxiliary directs the approach of the incoming reagent to one face of the molecule. | High diastereoselectivity is crucial for the success of the asymmetric synthesis. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed from the product under conditions that do not racemize the newly formed stereocenter. | Mild cleavage conditions are essential to preserve the enantiomeric purity of the final product. |

Scaffold for Bridged Polycyclic Systems

The norbornane (B1196662) framework itself is a bridged polycyclic system, and its inherent three-dimensionality makes it an attractive starting point for the synthesis of more complex, multi-cyclic structures. The rigid nature of the bicyclo[2.2.1]heptane skeleton provides a predictable platform upon which additional rings can be constructed with a high degree of stereocontrol. The norbornene scaffold, a close relative containing a double bond, has been highlighted as a promising structure in medicinal chemistry, particularly in the development of new cancer treatments. nih.govrsc.org

The introduction of a methyl group at the C4 position and an amine at the bridgehead C1 position in this compound provides functional handles for further elaboration. The amine group, for instance, can serve as a nucleophile or be transformed into other functional groups to facilitate the annulation of new rings. The synthesis of various bridged polycyclic natural products often relies on intramolecular reactions, and the defined geometry of the norbornane scaffold can pre-organize the reacting partners, favoring specific cyclization pathways.

The construction of bridged systems often involves leveraging the inherent strain and reactivity of the bicyclic core. For example, intramolecular cycloaddition reactions are a powerful tool for building complex polycycles. The rigid norbornane scaffold can control the facial selectivity of such reactions, leading to the formation of a single diastereomer.

Precursor for Nitrogen-Bridgehead Compounds

Nitrogen-bridgehead compounds, which feature a nitrogen atom at a bridgehead position of a bicyclic or polycyclic system, are prevalent in a wide array of biologically active natural products. nih.gov The synthesis of these structures is of significant interest to medicinal chemists. This compound, with its bridgehead amino group, is a logical and direct precursor for this class of compounds.

The synthesis of nitrogen-bridgehead compounds often involves intramolecular cyclization reactions where the bridgehead nitrogen acts as a nucleophile. By introducing an electrophilic center at an appropriate position on a side chain attached to the nitrogen, a new ring can be formed, creating a nitrogen-bridgehead system.

A hypothetical synthetic route to a nitrogen-bridgehead compound from this compound could involve the following steps:

N-Alkylation: The primary amine of this compound is alkylated with a reagent containing a masked electrophile, such as a halo-ketone or a protected aldehyde.

Deprotection/Activation: The masked electrophile is unmasked to reveal the reactive functional group.

Intramolecular Cyclization: The bridgehead nitrogen attacks the electrophilic center, leading to the formation of a new ring and the desired nitrogen-bridgehead architecture.

The stereochemistry of the starting this compound would be directly translated into the final product, allowing for the synthesis of enantiomerically pure nitrogen-bridgehead compounds.

Influence of Norbornane Rigidity on Derived Structures

A defining characteristic of the norbornane framework is its conformational rigidity. lincoln.ac.ukresearchgate.net Unlike more flexible acyclic or monocyclic systems, the bicyclic nature of norbornane severely restricts bond rotations, resulting in a well-defined and predictable three-dimensional shape. This rigidity has profound implications for the structures and properties of molecules derived from this compound.

The fixed spatial arrangement of substituents on the norbornane scaffold can be exploited in drug design to present pharmacophoric groups in a precise orientation for optimal interaction with a biological target. By replacing more flexible aromatic rings with rigid, saturated bioisosteres like the norbornane system, medicinal chemists can often improve pharmacokinetic properties and reduce unwanted metabolic processes. researchgate.net

The rigidity of the 4-methylnorbornane core influences the following aspects of its derived structures:

Conformational Locking: The scaffold locks appended functional groups into specific spatial orientations, reducing the entropic penalty upon binding to a receptor. This can lead to enhanced binding affinity and selectivity.

Stereoelectronic Effects: The fixed geometry of the norbornane cage can influence the electronic properties of attached functional groups. For example, the orientation of the C-N bond at the bridgehead can affect the basicity of the amine.

Predictable Vectorial Display: The substituents on the norbornane ring are held at defined angles relative to one another. This allows for the precise positioning of multiple interaction points for molecular recognition.

The table below summarizes the key structural features of this compound and the resulting implications for its use in synthesis.

| Structural Feature | Implication in Synthesis and Derived Structures |

| Chiral, Bicyclic Framework | Can be used as a chiral auxiliary to control stereochemistry in asymmetric synthesis. |

| Bridgehead Amine | Provides a reactive handle for functionalization and serves as a direct precursor to nitrogen-bridgehead compounds. |

| Rigid Conformation | Leads to predictable three-dimensional structures, which is advantageous in drug design and the synthesis of complex targets. |

| Methyl Group at C4 | Introduces an additional stereocenter and can influence the reactivity and conformational preferences of the molecule. |

Q & A

Basic: What synthetic routes are recommended for 4-Methylnorbornan-1-amine, and what parameters critically affect yield and purity?

Methodological Answer:

Synthesis of this compound typically involves reductive amination or alkylation of norbornane derivatives. Key parameters include:

- Catalyst Selection : Use of transition-metal catalysts (e.g., Co₃O₄ with nitrogen-doped graphene) for efficient reductive amination, as seen in analogous amine syntheses .

- Temperature Control : Optimal reaction temperatures (e.g., 60–80°C) to minimize side reactions like over-alkylation .

- Purification : Column chromatography or recrystallization to isolate the product, with purity validated via GC-MS or HPLC .

- Safety Protocols : Use inert atmospheres (N₂/Ar) and corrosion-resistant reactors to handle reactive intermediates .

Advanced: How can contradictions between computational reactivity predictions and experimental data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from incomplete modeling of stereoelectronic effects or solvent interactions. Strategies include:

- Multi-Method Validation : Cross-check DFT calculations with semi-empirical methods (e.g., AM1/PM6) to account for steric effects in the norbornane framework .

- Experimental Replication : Conduct kinetic studies under controlled conditions (e.g., varying solvents, temperatures) to isolate contributing factors .

- Spectroscopic Correlation : Use NOESY NMR to confirm spatial arrangements influencing reactivity, as demonstrated in structurally similar amines .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Focus on signals for the norbornane bridgehead protons (δ 1.2–2.5 ppm) and amine protons (δ 1.5–3.0 ppm). Splitting patterns confirm stereochemistry .

- HRMS : Prioritize molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .

- FTIR : Amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups .

Advanced: What strategies mitigate nitrosamine impurity risks during this compound synthesis, and how should analytical methods be validated?

Methodological Answer:

- Risk Assessment : Screen precursors (e.g., secondary amines) for nitrosation potential using QSAR models .

- Analytical Validation :

- Sensitivity : LC-MS/MS with a limit of detection (LOD) ≤ 1 ppb, as per EMA guidelines for nitrosamines .

- Reference Standards : Use isotopically labeled nitrosamines (e.g., ¹⁵N-labeled) for spike-recovery studies .

- Cross-Lab Validation : Collaborate with independent labs to confirm reproducibility, especially for trace impurities .

Basic: What safety precautions are essential when handling this compound in laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during solvent evaporation steps .

- Waste Management : Segregate amine-containing waste and neutralize with dilute HCl before disposal .

Advanced: How does the stereoelectronic environment of this compound influence its biological interactions, and what methods elucidate these effects?

Methodological Answer:

- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites, focusing on the amine’s lone pair orientation .

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated analogs to probe electronic effects in binding .

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.